molecular formula C12H17N5O4 B15141611 2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B15141611
M. Wt: 295.29 g/mol
InChI Key: IKDIHBAQIZQROC-SPDVFEMOSA-N
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Description

2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base attached to a sugar moiety, making it a nucleoside analog.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves multiple steps. One common method starts with the protection of the hydroxyl groups on the sugar moiety, followed by the introduction of the purine base through a glycosylation reaction. The dimethylamino group is then introduced via a substitution reaction. The final steps involve deprotection of the hydroxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Advanced purification techniques like chromatography are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different analogs with altered biological activity.

    Substitution: The dimethylamino group can be substituted with other functional groups to create derivatives with specific properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a nucleoside analog, interfering with nucleic acid synthesis and function.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA synthesis, leading to the incorporation of faulty nucleotides and subsequent disruption of genetic processes. This mechanism is particularly useful in antiviral and anticancer therapies, where rapid cell division is a hallmark.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar structure but without the dimethylamino group.

    Guanosine: Another nucleoside analog with a different purine base.

    Lamivudine: A synthetic nucleoside analog used as an antiviral agent.

Uniqueness

2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific structure, which allows it to interact with nucleic acid synthesis pathways in a distinct manner. The presence of the dimethylamino group enhances its ability to interfere with enzymatic processes, making it a valuable compound in both research and therapeutic applications.

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C12H17N5O4/c1-16(2)12-14-10-9(11(20)15-12)13-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,3-4H2,1-2H3,(H,14,15,20)/t6?,7-,8-/m1/s1

InChI Key

IKDIHBAQIZQROC-SPDVFEMOSA-N

Isomeric SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3CC([C@H](O3)CO)O

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O

Origin of Product

United States

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